molecular formula C12H22O2 B14259637 6-Ethyl-2,2-dimethyloctane-3,5-dione CAS No. 188530-39-4

6-Ethyl-2,2-dimethyloctane-3,5-dione

Cat. No.: B14259637
CAS No.: 188530-39-4
M. Wt: 198.30 g/mol
InChI Key: GPOXCFJNNXDRSC-UHFFFAOYSA-N
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Description

6-Ethyl-2,2-dimethyloctane-3,5-dione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2-dimethyloctane-3,5-dione typically involves the alkylation of a diketone precursor. One common method is the Claisen condensation reaction, where ethyl acetate reacts with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the diketone groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethyl-2,2-dimethyloctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,2-dimethyloctane-3,5-dione involves its interaction with specific molecular targets. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2,2-dimethyloctane-3,5-dione
  • 4-Ethyl-2,2-dimethyloctane-3,5-dione

Uniqueness

6-Ethyl-2,2-dimethyloctane-3,5-dione is unique due to its specific alkylation pattern and the presence of two ketone groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

188530-39-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

6-ethyl-2,2-dimethyloctane-3,5-dione

InChI

InChI=1S/C12H22O2/c1-6-9(7-2)10(13)8-11(14)12(3,4)5/h9H,6-8H2,1-5H3

InChI Key

GPOXCFJNNXDRSC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CC(=O)C(C)(C)C

Origin of Product

United States

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